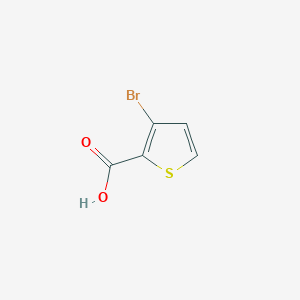
3-Bromothiophene-2-carboxylic acid
Cat. No. B183166
Key on ui cas rn:
7311-64-0
M. Wt: 207.05 g/mol
InChI Key: VQQLWBUTTMNMFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07186724B2
Procedure details


To a solution of 3-bromothiophene (600.0 g, 3.68 mol) in THF (3 L) cooled to −72° C. was added LDA (1.93 L, 3.86 mol, 2 N) slowly over 2 hours. The rate of LDA addition is such that the reaction temperature never exceeded 68° C. After complete addition, the solution is stirred for an additional 40 minutes. Diethyl ether (3 L) is then added via an addition funnel such that the temperature is maintained below −65° C. The addition funnel is then replaced with a dispersion tube and CO2 gas is bubbled through the solution for 3 hours. Dry ice (500 g) is then added and the mixture is stirred overnight. The reaction flask is then placed in an ice bath and 6 N HCl is added slowly to prevent excessive bubbling until the pH of the solution is adjusted to 1–2. The resulting mixture is then extracted with EtOAc. The extract is washed with brine then dried over MgSO4, filtered and evaporated. The product is dried under vacuum at room temperature yielding 585.15 g (77%) as an off-white solid.





Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:6]=[CH:5][S:4][CH:3]=1.[Li+].CC([N-]C(C)C)C.C([O:17][CH2:18]C)C.C1C[O:23]CC1>>[Br:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:18]([OH:17])=[O:23] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
600 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CSC=C1
|
|
Name
|
|
|
Quantity
|
3 L
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
1.93 L
|
|
Type
|
reactant
|
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Step Four
|
Name
|
|
|
Quantity
|
3 L
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the solution is stirred for an additional 40 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is such that the reaction temperature never exceeded 68° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After complete addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is maintained below −65° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The addition funnel is then replaced with a dispersion tube
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
CO2 gas is bubbled through the solution for 3 hours
|
|
Duration
|
3 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Dry ice (500 g) is then added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction flask is then placed in an ice bath
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
6 N HCl is added slowly
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to prevent excessive bubbling until the pH of the solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resulting mixture is then extracted with EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
The extract is washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
then dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product is dried under vacuum at room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielding 585.15 g (77%) as an off-white solid
|
Outcomes


Product
Details
Reaction Time |
40 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC1=C(SC=C1)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
